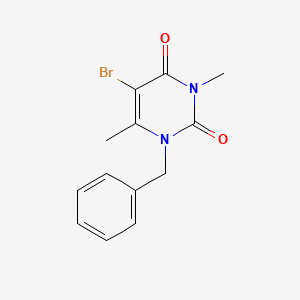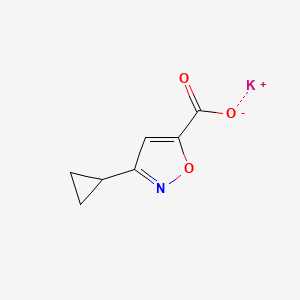
4-(3-Azidopropoxy)benzoic acid
Overview
Description
Scientific Research Applications
Synthesis and Characterization
4-(3-Azidopropoxy)benzoic acid and similar compounds have been extensively studied for their synthesis and characterization. Baul et al. (2009) investigated structures of various azo-benzoic acids, including those with similar structures to this compound, using spectroscopic techniques and density functional theory (Baul et al., 2009). Similarly, Saminathan and Pillai (2000) synthesized liquid crystalline polymers containing azobenzene mesogens, demonstrating the utility of such compounds in polymer science (Saminathan & Pillai, 2000).
Photophysical and Luminescent Properties
Sivakumar et al. (2010) explored the photophysical properties of lanthanide coordination compounds using 4-benzyloxy benzoic acid derivatives, which are structurally related to this compound. This research highlighted the influence of electron-releasing and electron-withdrawing substituents on the luminescence of these compounds (Sivakumar et al., 2010).
Photodecomposition Studies
Crosby and Leitis (1969) investigated the ultraviolet irradiation of chlorobenzoic acids, closely related to this compound, leading to the formation of hydroxybenzoic acids and benzoic acid itself. This study provides insights into the photodecomposition processes of similar compounds (Crosby & Leitis, 1969).
Biochemical Applications
Xiong et al. (2006) used 4-Azido-2-hydroxybenzoic acid, which shares some structural similarities with this compound, as a photoactive probe to identify the phenol binding site of UDP-glucuronosyltransferases. This research demonstrates the potential of such compounds in biochemical and enzymatic studies (Xiong et al., 2006).
Other Applications
- Antimicrobial Activity : Ingole, Bhagat, and Thakare (2020) synthesized azo dye compounds from 4-hydroxy benzoic acid, which is structurally related to this compound, and evaluated their antimicrobial activity (Ingole, Bhagat, & Thakare, 2020).
- Dopants in Polyaniline : Amarnath and Palaniappan (2005) reported the use of benzoic acid and substituted benzoic acids as dopants for polyaniline, indicating potential applications in conductive polymers (Amarnath & Palaniappan, 2005).
Safety and Hazards
The safety data sheets of related compounds, such as benzoic acid, indicate that these compounds can cause skin irritation, serious eye damage, and specific target organ toxicity upon repeated exposure . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest the compound .
Relevant Papers Several papers were found during the search, discussing related compounds and their properties . These papers could provide further insights into the properties and potential applications of 4-(3-Azidopropoxy)benzoic acid.
Mechanism of Action
Target of Action
4-(3-Azidopropoxy)benzoic acid is a derivative of benzoic acid, which is known to have antimicrobial properties . It is widely used as a food preservative and is conjugated to glycine in the liver and excreted as hippuric acid . The primary targets of benzoic acid derivatives are often microbial cells, where they inhibit growth and reproduction.
Mode of Action
Benzoic acid, the parent compound, is known to interact with microbial cells, inhibiting their growth and reproduction
Biochemical Pathways
Benzoic acid is known to be involved in the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds . These pathways are crucial for the production of a wide variety of essential compounds and natural products that play important roles in plant fitness .
Pharmacokinetics
They are weak bases, and their onset of action is related to their pKa . At physiological pH, both protonated and unprotonated forms of these drugs are present, with the unprotonated form being able to spread through nerve sheaths .
Result of Action
Benzoic acid and its derivatives are known to have antimicrobial properties, inhibiting the growth and reproduction of microbial cells .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, benzoic acid is one of the most common organic acids in the Earth’s atmosphere and an important component of atmospheric aerosol particles . The reaction mechanism of benzoic acid with OH, NO3, and SO4− radicals in atmospheric water droplets and that of OH radicals with benzoic acid in the atmosphere have been studied . These reactions can influence the action, efficacy, and stability of benzoic acid and its derivatives, including this compound.
Properties
IUPAC Name |
4-(3-azidopropoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c11-13-12-6-1-7-16-9-4-2-8(3-5-9)10(14)15/h2-5H,1,6-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZWQBKOFKKZQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1413510.png)
![Sodium [4-phenyl-5-(pyridin-4-yl)-1,2,4-triazol-3-yl]sulfanide](/img/structure/B1413511.png)


![2,2,2-trifluoroethyl N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}carbamate](/img/structure/B1413517.png)
![1-[4-(Dimethylamino)phenyl]-1,3-dimethylthiourea](/img/structure/B1413518.png)

![2-Cyclobutyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1413520.png)



